molecular formula C3H4Cl2N4 B14007009 1,2,3-Triazin-2(1H)-amine, 4,6-dichloro- CAS No. 1263280-58-5

1,2,3-Triazin-2(1H)-amine, 4,6-dichloro-

Cat. No.: B14007009
CAS No.: 1263280-58-5
M. Wt: 166.99 g/mol
InChI Key: FNEWXEKXNPCQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dichlorotriazine can be synthesized through various methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia . The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 2-Amino-4,6-dichlorotriazine often involves large-scale reactions using cyanuric chloride as a starting material . The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dichlorotriazine undergoes various chemical reactions, including substitution reactions . These reactions often involve the replacement of chlorine atoms with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include ammonia, amines, and alcohols . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed: The major products formed from these reactions include substituted melamine, ammelides, and ammelines . These products have various applications in the chemical industry, including the production of resins and coatings.

Scientific Research Applications

Properties

CAS No.

1263280-58-5

Molecular Formula

C3H4Cl2N4

Molecular Weight

166.99 g/mol

IUPAC Name

4,6-dichloro-1H-triazin-2-amine

InChI

InChI=1S/C3H4Cl2N4/c4-2-1-3(5)8-9(6)7-2/h1,7H,6H2

InChI Key

FNEWXEKXNPCQSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN(N=C1Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.